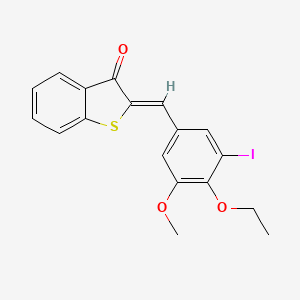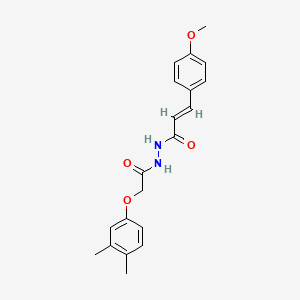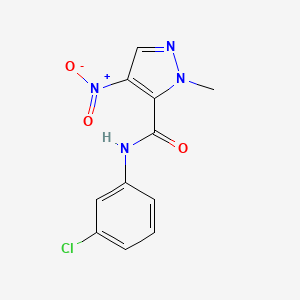![molecular formula C17H13ClN6O3 B11694199 N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B11694199.png)
N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a tetrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(1,3-Benzodioxol-5-ylmethylen)-2-[5-(2-Chlorphenyl)-2H-tetraazol-2-yl]acetohydrazid umfasst typischerweise die folgenden Schritte:
Bildung des Benzodioxolrings: Der Benzodioxolring kann durch Cyclisierung von Brenzkatechin mit Formaldehyd synthetisiert werden.
Synthese des Tetraazolrings: Der Tetraazolring kann durch Reaktion eines geeigneten Nitrils mit Natriumazid unter sauren Bedingungen gebildet werden.
Kupplungsreaktionen: Die endgültige Verbindung wird durch Kupplung des Benzodioxolderivats mit dem Tetraazolderivat in Gegenwart eines geeigneten Katalysators und unter kontrollierten Bedingungen erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortgeschrittenen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(1,3-Benzodioxol-5-ylmethylen)-2-[5-(2-Chlorphenyl)-2H-tetraazol-2-yl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder Alkoholen führen.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Benzodioxol- und Chlorphenyl-Einheiten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu primären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und Mechanismen.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung interessante biologische Aktivitäten aufweisen, wie z. B. antimikrobielle, antimykotische oder krebshemmende Eigenschaften. Diese Aktivitäten können durch In-vitro- und In-vivo-Studien untersucht werden.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung als Leitstruktur für die Entwicklung neuer Medikamente dienen. Ihre strukturellen Merkmale können es ihr ermöglichen, mit bestimmten biologischen Zielstrukturen zu interagieren, was zu therapeutischen Wirkungen führt.
Industrie
Im Industriesektor könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N’-(1,3-Benzodioxol-5-ylmethylen)-2-[5-(2-Chlorphenyl)-2H-tetraazol-2-yl]acetohydrazid hängt von seiner spezifischen Anwendung ab. Beispielsweise könnte die Verbindung im biologischen Kontext mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu einer biologischen Reaktion führen. Die beteiligten molekularen Zielstrukturen und Pfade müssten durch detaillierte biochemische Studien aufgeklärt werden.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N’-(1,3-Benzodioxol-5-ylmethylen)-2-[5-(2-Chlorphenyl)-2H-tetraazol-2-yl]acetohydrazid: kann mit anderen Verbindungen verglichen werden, die ähnliche Strukturmotive aufweisen, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von N’-(1,3-Benzodioxol-5-ylmethylen)-2-[5-(2-Chlorphenyl)-2H-tetraazol-2-yl]acetohydrazid liegt in der Kombination dieser drei verschiedenen Strukturmotive, die einzigartige chemische und biologische Eigenschaften verleihen können, die in anderen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C17H13ClN6O3 |
|---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13ClN6O3/c18-13-4-2-1-3-12(13)17-21-23-24(22-17)9-16(25)20-19-8-11-5-6-14-15(7-11)27-10-26-14/h1-8H,9-10H2,(H,20,25)/b19-8+ |
InChI-Schlüssel |
XFZRTVOEDVBQLO-UFWORHAWSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11694129.png)
![6-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11694132.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694138.png)


![5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione](/img/structure/B11694183.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694190.png)
![N-{(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B11694201.png)
![4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11694203.png)
![[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11694218.png)

![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11694226.png)
